{1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}(thiomorpholin-4-yl)methanone
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Overview
Description
4-{1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}THIOMORPHOLINE is a complex organic compound featuring a thiomorpholine ring, an imidazole ring, and a pyridine ring substituted with a tert-butyl group and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}THIOMORPHOLINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Pyridine ring functionalization:
Imidazole ring synthesis: This can be done via the condensation of glyoxal with ammonia and an aldehyde.
Thiomorpholine ring attachment: The final step involves the coupling of the imidazole derivative with thiomorpholine under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}THIOMORPHOLINE can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydride) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}THIOMORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 4-{1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}THIOMORPHOLINE involves its interaction with specific molecular targets. The oxadiazole and imidazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The thiomorpholine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-{1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}MORPHOLINE: Similar structure but with a morpholine ring instead of thiomorpholine.
4-{1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}PIPERIDINE: Contains a piperidine ring instead of thiomorpholine.
Uniqueness
The presence of the thiomorpholine ring in 4-{1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}THIOMORPHOLINE imparts unique chemical and biological properties, such as enhanced binding affinity and specificity, which may not be observed in its analogs with different ring systems.
Properties
Molecular Formula |
C19H22N6O2S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazol-4-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C19H22N6O2S/c1-19(2,3)18-22-16(27-23-18)13-4-5-20-15(10-13)25-11-14(21-12-25)17(26)24-6-8-28-9-7-24/h4-5,10-12H,6-9H2,1-3H3 |
InChI Key |
XDBDTLRMRBRQAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
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